An In-Depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
An In-Depth Technical Guide to 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a synthetic dideoxynucleoside analogue of guanosine (B1672433) with significant potential in biomedical research and therapeutic applications. Its unique chemical structure, characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, the presence of an iodine atom at this new position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, confers distinct biological activities. This document provides a comprehensive technical overview of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine, including its chemical properties, synthesis, mechanism of action, and potential applications, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a purine nucleoside analogue with the molecular formula C₁₁H₁₃IN₄O₃ and a molecular weight of 392.15 g/mol . The replacement of nitrogen with a carbon at the 7-position makes the pyrrolo[2,3-d]pyrimidine core more electron-rich compared to the natural purine ring system. This modification, along with the bulky iodine substituent, influences its interaction with cellular enzymes.
| Property | Value |
| Molecular Formula | C₁₁H₁₃IN₄O₃ |
| Molecular Weight | 392.15 g/mol |
| IUPAC Name | 2-amino-7-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
| CAS Number | 114748-67-3[1] |
| Appearance | Solid |
| Storage | 4°C, protect from light |
Synthesis and Manufacturing
The synthesis of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a multi-step process that typically starts from a more readily available nucleoside, such as 7-deazaguanosine (B17050). The key steps involve the iodination of the 7-deazapurine ring and subsequent deoxygenation of the ribose moiety.
Experimental Protocol: Synthesis of 7-Iodo-7-deaza-2'-deoxyadenosine (A Representative Analogue)
Materials:
-
7-deaza-2'-deoxyadenosine
-
N-iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
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Sodium hydride (NaH)
-
Acetonitrile (CH₃CN)
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1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose
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Methanolic ammonia (B1221849) (NH₃/MeOH)
Procedure:
-
Iodination: 7-deaza-2'-deoxyadenosine is dissolved in DMF. N-iodosuccinimide is added to the solution, and the reaction is stirred at room temperature for an extended period (e.g., 3 days) to achieve iodination at the 7-position.
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Glycosylation: In a separate reaction, the sodium salt of the iodinated base is prepared using NaH in acetonitrile. This is then reacted with a protected deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, to form the nucleoside.
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Deprotection: The protecting groups on the sugar moiety are removed by treatment with methanolic ammonia at an elevated temperature (e.g., 70°C) for several days.
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Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Note: The synthesis of the 2',3'-dideoxy analogue would involve starting with a 2',3'-dideoxyribose derivative or performing a deoxygenation step on a 2'-deoxy or ribonucleoside precursor.
Mechanism of Action
The primary mechanism of action of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine is the termination of DNA chain elongation.[3] Like other dideoxynucleosides, it lacks the 3'-hydroxyl group on the sugar moiety, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide during DNA synthesis.
Cellular Uptake and Activation
For 7-Iodo-2',3'-dideoxy-7-deaza-guanosine to exert its effect, it must first be transported into the cell and then phosphorylated to its active triphosphate form.
-
Cellular Uptake: Nucleoside analogues are typically transported across the cell membrane by specific nucleoside transporters.[4]
-
Phosphorylation: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and finally, its active triphosphate form. This process is crucial for its biological activity, as the triphosphate is the substrate for DNA polymerases.[5][6]
Inhibition of DNA Polymerase
The triphosphate form of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerases. Upon incorporation into a growing DNA strand, it prevents the addition of subsequent nucleotides, leading to chain termination.
Biological Activity and Potential Applications
The ability of 7-Iodo-2',3'-dideoxy-7-deaza-guanosine to inhibit DNA synthesis makes it a candidate for antiviral and anticancer therapies.
Antiviral Activity
Nucleoside analogues are a cornerstone of antiviral therapy, particularly against viruses that rely on reverse transcriptase or viral DNA polymerases for replication, such as HIV and herpes simplex virus (HSV).[7][8] While specific antiviral data for 7-Iodo-2',3'-dideoxy-7-deaza-guanosine is limited, related 7-deazaguanosine analogues have shown activity against various viruses.
-
Herpes Simplex Virus (HSV): Guanosine analogues are widely used in the treatment of HSV infections.[9]
-
Hepatitis B Virus (HBV): Some 7-deazapurine-based nucleoside analogues have demonstrated selective anti-HBV activity.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line |
| Representative 7-deazapurine analogue | HSV-1 | Data not available | Data not available | Vero |
| Representative 7-deazapurine analogue | HBV | Data not available | >100 | HepG2.2.15.7 |
EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are crucial for determining the therapeutic index of a potential antiviral drug.
Anticancer Activity
By halting DNA replication, 7-Iodo-2',3'-dideoxy-7-deaza-guanosine can selectively target rapidly dividing cancer cells. The incorporation of the nucleoside analogue into the DNA of cancer cells can trigger apoptotic pathways.
4.2.1. Induction of Apoptosis
The termination of DNA replication and the resulting accumulation of DNA strand breaks are potent signals for the initiation of apoptosis, or programmed cell death. This process involves a cascade of signaling events that ultimately lead to the elimination of the damaged cell.
| Compound | Cell Line | IC₅₀ (µM) |
| Representative 7-deazapurine analogue | Various cancer cell lines | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of a compound in inhibiting cell growth.
Pharmacokinetics
The pharmacokinetic properties of a drug candidate are critical for its development. For nucleoside analogues, this includes absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for 7-Iodo-2',3'-dideoxy-7-deaza-guanosine are not available, general principles for this class of compounds can be considered.
-
Absorption: Oral bioavailability can be a challenge for some nucleoside analogues.
-
Distribution: The compound needs to distribute to the target tissues where the viral infection or cancer is located.
-
Metabolism: The primary metabolic pathway is intracellular phosphorylation to the active triphosphate form.
-
Excretion: The compound and its metabolites are typically eliminated through renal or hepatic routes.
| Parameter | Description |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Clearance | The rate at which a drug is removed from the body. |
Experimental Protocols
DNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory activity of the triphosphate form of the nucleoside analogue on a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., viral or human)
-
Primer-template DNA substrate
-
7-Iodo-2',3'-dideoxy-7-deaza-guanosine triphosphate
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (containing Mg²⁺)
-
Gel electrophoresis equipment and reagents
Procedure:
-
Prepare a reaction mixture containing the primer-template DNA, reaction buffer, and the DNA polymerase.
-
Add varying concentrations of the 7-Iodo-2',3'-dideoxy-7-deaza-guanosine triphosphate to different reaction tubes.
-
Initiate the reaction by adding the natural dNTPs.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA products (e.g., by autoradiography if a radiolabeled primer or nucleotide is used) to observe the extent of chain termination at different inhibitor concentrations.
Conclusion
7-Iodo-2',3'-dideoxy-7-deaza-guanosine is a promising nucleoside analogue with a clear mechanism of action as a DNA chain terminator. Its potential as an antiviral and anticancer agent warrants further investigation. This technical guide has summarized the available knowledge on its chemical properties, synthesis, and biological activities. Future research should focus on obtaining specific quantitative data on its efficacy and safety, as well as detailed pharmacokinetic profiling, to fully assess its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of protease inhibitors on nucleoside analogue phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
